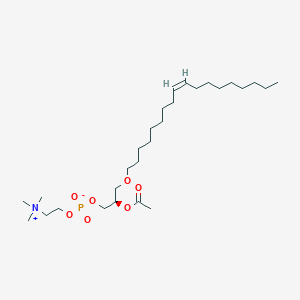

PAF C-18:1

概要

説明

血小板活性化因子 C-18:1 は、1-オレオイル-2-アセチル-sn-グリセロ-3-ホスホリルコリンとしても知られており、細胞が刺激されると生成される天然のリン脂質です。炎症反応の確立と維持に重要な役割を果たします。 この化合物は、血小板活性化因子 C-16 および血小板活性化因子 C-18 よりも好中球走化性誘導能が低いが、好酸球遊走促進能は同等である .

科学的研究の応用

Platelet-activating Factor C-18:1 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of phospholipids in various chemical reactions.

Biology: Plays a role in the study of cell signaling and inflammatory responses.

Medicine: Investigated for its potential therapeutic applications in inflammatory diseases and immune response modulation.

作用機序

血小板活性化因子 C-18:1 は、血小板活性化因子受容体を活性化することによってその効果を発揮します。この活性化は、ホスホリパーゼ C の活性化、およびそれに続くイノシトール三リン酸とジアシルグリセロールの産生を含む、細胞内シグナル伝達経路のカスケードをトリガーします。 これらのシグナル伝達分子は、カルシウムイオンの放出やプロテインキナーゼ C の活性化を含む様々な細胞応答をもたらします .

生化学分析

Biochemical Properties

PAF C-18:1 interacts with various enzymes, proteins, and other biomolecules. It is less potent than PAF C-16 and PAF C-18 in the induction of neutrophil chemotaxis, but is equipotent to PAF C-16 and PAF C-18 in promoting eosinophil migration . This compound activates the PAF receptor and has been used in antibody binding experiments to determine the importance of an acyl linkage at the sn-2 position for recognition at this receptor .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is known to play a role in the inflammatory response, promoting eosinophil migration .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The choline head of PAF forms cation-pi interactions within a hydrophobic pocket in PAFR . Binding of PAF modulates conformational changes in key motifs of PAFR, triggering the outward movement of TM6, TM7, and helix 8 for G protein coupling .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized by two distinct pathways, the de novo pathway and the remodeling pathway . The relative contribution of the two pathways to PAF synthesis depends on several factors including the concentration of substrates, energy availability, Ca 2+ concentration, and phosphorylation state of key enzymes .

準備方法

合成経路と反応条件

血小板活性化因子 C-18:1 は、1-オレオイル-sn-グリセロ-3-ホスホリルコリンのアセチル化によって合成することができます。この反応は、ピリジンなどの塩基の存在下で酢酸無水物を使用することが一般的です。 反応は穏やかな条件下で行い、生成物の分解を防ぎます .

工業的生産方法

血小板活性化因子 C-18:1 の工業的生産には、生物学的源からの抽出と精製が含まれます。この化合物は、天然に生成される細胞膜から単離されます。 抽出工程には、有機溶媒を使用し、続いてクロマトグラフィー精製を行って純粋な化合物を得ることが含まれます .

化学反応の分析

反応の種類

血小板活性化因子 C-18:1 は、以下のものを含む様々な化学反応を起こします。

酸化: この化合物は、酸化されて様々な酸化誘導体を形成することができます。

還元: 還元反応によって、この化合物は還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応によって生成される主な生成物には、血小板活性化因子 C-18:1 の様々な酸化誘導体や還元誘導体、および異なる官能基を持つ置換類似体が含まれます .

科学研究への応用

血小板活性化因子 C-18:1 は、以下のものを含む、幅広い科学研究への応用があります。

化学: 様々な化学反応におけるリン脂質の挙動を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達と炎症反応の研究に役割を果たします。

医学: 炎症性疾患や免疫応答の調節における潜在的な治療応用について調査されています。

類似化合物との比較

類似化合物

血小板活性化因子 C-16: 好中球走化性を誘導する能力がより強い。

血小板活性化因子 C-18: 好酸球遊走を促進する能力は同等。

プロスタグランジン: 炎症に役割を果たす脂質誘導体オータコイド。

ロイコトリエン: 炎症反応に関与している.

独自性

血小板活性化因子 C-18:1 は、血小板活性化因子受容体の特異的な活性化と好酸球遊走促進における役割において独特です。 sn-1 位にオレオイル基、sn-2 位にアセチル基を持つその独特の構造は、他の血小板活性化因子や関連化合物とは異なります .

特性

IUPAC Name |

[(2R)-2-acetyloxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h13-14,28H,6-12,15-26H2,1-5H3/b14-13-/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOQHUSCQCEBGK-JLRCLJKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401105077 | |

| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:1(9Z)e/2:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85966-90-1 | |

| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85966-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

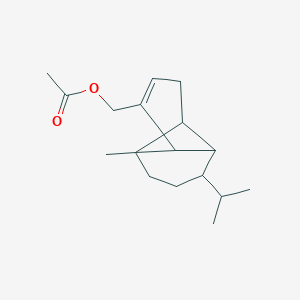

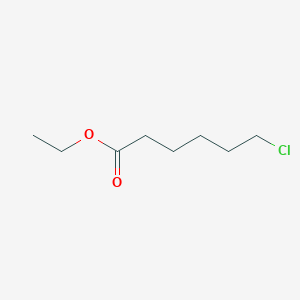

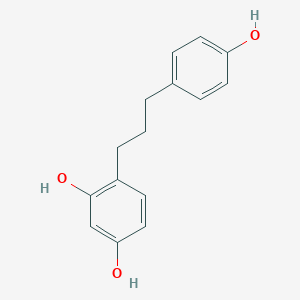

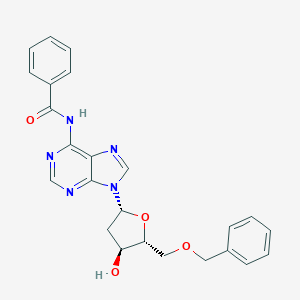

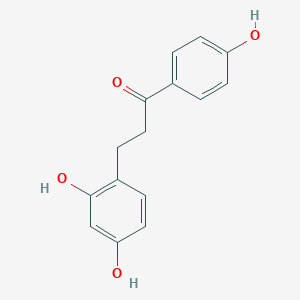

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

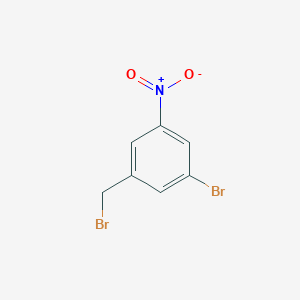

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。